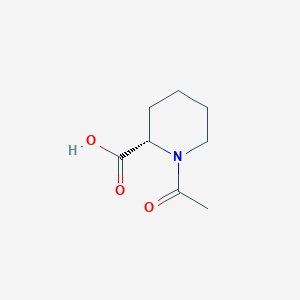

(2S)-1-acetylpiperidine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-ACETYL-2-CARBOXYPIPERIDINE is an organic compound belonging to the class of n-acyl-l-alpha-amino acids. It has the chemical formula C8H13NO3 and is characterized by a piperidine ring substituted with acetyl and carboxyl groups

准备方法

1-乙酰基-2-羧基哌啶的合成通常涉及乙酰氯与哌啶反应生成N-乙酰基-2-哌啶甲酰胺,然后水解得到目标化合物 。工业生产方法可能涉及类似步骤,但针对大规模合成进行了优化,确保高产率和纯度。

化学反应分析

1-乙酰基-2-羧基哌啶经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成相应的氧化产物。

还原: 还原反应可以将化合物转化为不同的还原形式。

这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及用于取代反应的各种亲核试剂。形成的主要产物取决于所用反应条件和试剂。

科学研究应用

Pharmaceutical Applications

1.1 Anticancer Activity

Research has indicated that piperidine derivatives, including (2S)-1-acetylpiperidine-2-carboxylic acid, have potential anticancer properties. The compound has been involved in the synthesis of various anticancer agents through innovative approaches such as three-component 1,3-dipolar cycloaddition reactions. These methods have shown improved cytotoxicity against cancer cells compared to traditional treatments, making piperidine derivatives valuable in cancer therapy development .

1.2 Neurological Disorders

Piperidine compounds are also being explored for their efficacy in treating neurological disorders. For instance, the introduction of piperidine moieties in drug design has enhanced the pharmacokinetic properties of certain compounds, improving their ability to cross the blood-brain barrier. This characteristic is crucial for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders .

Synthetic Applications

2.1 Synthesis of Bioactive Molecules

This compound serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including acylation and alkylation processes. For example, it can be used to synthesize complex molecules through decarboxylative coupling reactions, which are particularly useful for late-stage functionalization of existing drugs .

2.2 Enzymatic Resolution Techniques

Recent studies have employed enzymatic resolution techniques to enhance the selectivity of this compound derivatives. These methods utilize specific enzymes to resolve racemic mixtures into pure enantiomers, which can significantly improve the pharmacological profile of the resulting compounds .

Case Studies and Research Findings

作用机制

1-乙酰基-2-羧基哌啶的精确作用机制尚未完全了解。 据信它通过抑制调节神经元兴奋性的GABA受体活性与中枢神经系统相互作用。这种相互作用可能有助于其镇痛和抗炎作用。

相似化合物的比较

1-乙酰基-2-羧基哌啶可以与其他哌啶衍生物进行比较,例如:

1-乙酰基哌啶: 缺乏羧基,这可能会影响其生物活性。

2-羧基哌啶: 缺乏乙酰基,导致不同的化学性质和应用。

N-酰基哌啶: 一类更广泛的化合物,具有不同的酰基,每种都有独特的性质和用途

1-乙酰基-2-羧基哌啶的独特性在于其特定的取代模式,赋予其独特的化学和生物学性质。

结论

1-乙酰基-2-羧基哌啶是一种用途广泛的化合物,在各个科学领域具有巨大潜力。其独特的结构使其能够参与多种化学反应并表现出有希望的生物活性。对该化合物的持续研究可能会导致其作用机制的新应用和见解。

生物活性

(2S)-1-acetylpiperidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with an acetyl group and a carboxylic acid functional group. Its molecular formula is C8H13NO3, with a molecular weight of approximately 171.19 g/mol. The compound's structure can be represented in SMILES notation as [H][C@]1(CCCCN1C(C)=O)C(O)=O .

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with various biological targets, including:

- GABA Receptors : It is hypothesized that the compound inhibits GABA receptor activity, which could contribute to its analgesic and anti-inflammatory effects .

- Mitochondrial ATP Synthase : Interaction with this enzyme may influence ATP production, indicating potential roles in energy metabolism .

Analgesic and Anti-inflammatory Effects

Research has indicated that this compound exhibits significant analgesic and anti-inflammatory properties. These effects are critical for its evaluation as a therapeutic agent for pain management and inflammatory conditions.

Anticancer Potential

Several studies have highlighted the compound's potential as an anticancer agent . For instance, it has shown antiproliferative activity against various cancer cell lines, suggesting its utility in cancer therapy:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| U937 (human histiocytic lymphoma) | 0.5 | Inhibition of cell growth |

| Pancreatic ductal adenocarcinoma | 0.8 | Induction of apoptosis |

| High-grade serous ovarian cancer | 0.6 | Inhibition of organoid growth |

These findings indicate that this compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development .

Study 1: Antiproliferative Activity

In a study evaluating the compound's effect on cancer cell lines, this compound demonstrated notable cytotoxicity. The study utilized various assays to determine cell viability and apoptosis induction:

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 0.5 µM across multiple cancer types.

Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of this compound using mouse models of inflammation:

属性

分子式 |

C8H13NO3 |

|---|---|

分子量 |

171.19 g/mol |

IUPAC 名称 |

(2S)-1-acetylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m0/s1 |

InChI 键 |

JACZWLDAHFCGCC-ZETCQYMHSA-N |

SMILES |

CC(=O)N1CCCCC1C(=O)O |

手性 SMILES |

CC(=O)N1CCCC[C@H]1C(=O)O |

规范 SMILES |

CC(=O)N1CCCCC1C(=O)O |

同义词 |

2-Piperidinecarboxylic acid, 1-acetyl-, (2S)- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。